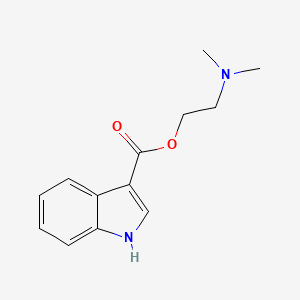
2-(dimethylamino)ethyl 1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)ethyl 1H-indole-3-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds . The indole nucleus is a common structural motif in various bioactive molecules, making it an important target for chemical synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 2-(dimethylamino)ethyl 1H-indole-3-carboxylate typically involves the reaction of indole derivatives with dimethylaminoethyl groups. One common method is the reaction of indole-3-carboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine . This reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
2-(dimethylamino)ethyl 1H-indole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
2-(dimethylamino)ethyl 1H-indole-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(dimethylamino)ethyl 1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
2-(dimethylamino)ethyl 1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)7-8-17-13(16)11-9-14-12-6-4-3-5-10(11)12/h3-6,9,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAXBWXRFLPMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5726491.png)




![1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)
![2-chloro-4-nitro-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5726532.png)

![N-({4-[(2,2-DIMETHYLPROPANAMIDO)METHYL]PHENYL}METHYL)-2,2-DIMETHYLPROPANAMIDE](/img/structure/B5726541.png)
![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![1-(5H-dibenzo[b,f]azepin-5-yl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B5726560.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)
![7-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)
